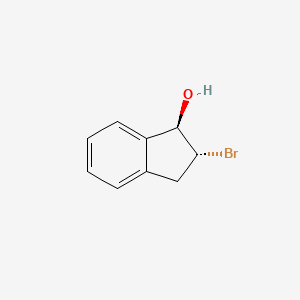

trans-2-Bromo-1-indanol

Description

Significance of Indane Scaffolds in Organic Synthesis

The indane scaffold, a rigid bicyclic system composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in organic and medicinal chemistry. researchgate.netresearchgate.neteburon-organics.com This framework provides a well-defined three-dimensional arrangement for substituents, which is crucial for the rational design of therapeutic molecules and for studying structure-activity relationships. researchgate.neteburon-organics.com The indane nucleus is present in a variety of natural products and has been incorporated into numerous commercially successful pharmaceuticals, including the anti-inflammatory drug Sulindac and the HIV protease inhibitor Indinavir. researchgate.netresearchgate.neteburon-organics.com The versatility of the indane scaffold allows for diverse functionalization, making it a valuable synthon for creating complex molecular architectures. researchgate.net

Overview of Halogenated Indanols

Halogenated indanols are a subclass of indanol derivatives where one or more hydrogen atoms have been replaced by a halogen. The introduction of a halogen atom, such as bromine or chlorine, can profoundly influence the compound's reactivity and biological activity. nih.gov Halogenation can occur at various positions on the indane ring system, leading to a wide array of isomers with distinct chemical properties. nih.govbeilstein-journals.org These compounds often serve as key intermediates in the synthesis of other functionalized indane derivatives. For instance, the bromine atom in a bromo-indanol can act as a good leaving group, facilitating nucleophilic substitution reactions to introduce other functional groups. nih.gov

Specific Focus on trans-2-Bromo-1-indanol as a Key Intermediate

Among the halogenated indanols, this compound is a particularly important synthetic intermediate. researchgate.netlookchem.comlookchem.com Its "trans" configuration refers to the relative stereochemistry of the hydroxyl and bromo substituents on the five-membered ring. This specific arrangement is crucial for its subsequent chemical transformations. This compound is a key precursor in the synthesis of enantiomerically pure compounds, such as (1S,2R)-indene oxide and cis-(1R,2S)-2-amino-1-indanol, which are valuable building blocks for pharmaceuticals. researchgate.netlookchem.com The synthesis of trans-2-bromoindan-1-ol can be achieved through the reaction of indene (B144670) with reagents like N-bromosuccinimide in water or by treating 1,2-dibromoindane (B8583229) with water. google.comgoogle.com

Stereochemical Considerations in Indanol Chemistry

Stereochemistry plays a critical role in the chemistry of indanols, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. ethz.ch Indanols can exist as different stereoisomers (enantiomers and diastereomers) due to the presence of chiral centers. researchgate.netethz.ch The synthesis of a single, desired stereoisomer, known as stereoselective synthesis, is a major focus in modern organic chemistry. nih.govrsc.org Techniques such as enzymatic resolution and asymmetric catalysis are employed to obtain enantiomerically pure indanol derivatives. researchgate.netresearchgate.net For example, lipase-catalyzed transesterification has been used for the kinetic resolution of racemic this compound. researchgate.net The absolute configuration of these chiral indanols is often determined using methods like X-ray crystallography and NMR spectroscopy. researchgate.net

Historical Context of this compound Research

The study of indanol derivatives dates back to the early 20th century. acs.org Early research focused on the preparation of various indanols and their derivatives from indene. acs.org The synthesis of trans-2-bromoindan-1-ol was reported in the mid-20th century, with methods involving the reaction of indene with bromine water. google.comgoogle.com Over the years, research has evolved to focus on more efficient and stereoselective methods for its synthesis, driven by its importance as a precursor to valuable chiral building blocks. google.comgoogle.com The development of methods to produce trans-2-bromoindan-1-ol with high yield and purity has been a significant area of investigation, leading to various patented processes. google.comgoogle.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | White to light yellow-beige needle-like crystals |

| Melting Point | 130-132 °C |

| CAS Number | 10368-44-2 (trans-isomer) |

Data sourced from multiple references. lookchem.comlookchem.comsigmaaldrich.comchemical-suppliers.euchemsrc.com

Synthetic Routes and Research Findings

The synthesis of this compound has been approached through various methods, with a significant focus on stereoselectivity.

Enantioselective Synthesis

A notable method for the synthesis of enantiomerically enriched (1S,2S)-trans-2-bromo-1-indanol involves the CBS-oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of 2-p-toluenesulfonyloxy-1-indanone, achieving an enantiomeric excess of 87%. researchgate.net Another key strategy is the enzymatic kinetic resolution of racemic this compound using lipases, which allows for the separation of enantiomers with high optical purity. researchgate.net

Conversion to Other Key Intermediates

This compound is a versatile intermediate that can be converted into several other important chiral compounds. researchgate.net For instance, it can be transformed into (1R,2S)-1,2-epoxyindan, as well as both cis- and trans-indan-1,2-diols. researchgate.net These transformations often proceed with high stereospecificity, preserving the chiral information from the starting material.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTESDSDXFLYAKZ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 2 Bromo 1 Indanol

Direct Bromohydrin Formation from Indene (B144670)

The most direct route to trans-2-bromo-1-indanol involves the electrophilic addition of bromine and a hydroxyl group across the double bond of indene. This transformation, known as bromohydrin formation, can be accomplished using various brominating agents in the presence of water.

N-Bromosuccinimide (NBS) is a widely used reagent for forming bromohydrins from alkenes in aqueous solvents. wikipedia.org The reaction with indene proceeds efficiently, typically in a mixed solvent system containing water, to yield this compound. nih.gov The conditions often involve stirring indene with NBS at room temperature. nih.govgoogle.com

One documented procedure involves reacting indene with NBS in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water. This method, conducted over 12 hours at room temperature, has been reported to produce the desired (+/-)-trans-bromohydrin in high yield. nih.govresearchgate.net Another study reports a 59% yield by reacting indene with NBS in water for 3 hours at room temperature. google.comgoogle.com The use of freshly recrystallized NBS is recommended to minimize side reactions, such as the formation of dibromo compounds or α-bromoketones. wikipedia.org

| Reagent | Solvent System | Temperature | Time | Yield | Reference |

| NBS | Water/THF (1:1) | Room Temp. | 12 h | 94% | nih.govresearchgate.net |

| NBS | Water | Room Temp. | 3 h | 59% | google.comgoogle.com |

The reaction of indene with elemental bromine in water (bromine water) also produces this compound. However, this method has been reported to result in a low yield of 31%. google.comgoogle.com The low yield is attributed to the low concentration of the reactive species, hypobromous acid (BrOH), which forms from the equilibrium between bromine and water. google.comgoogle.com

| Reagent | Conditions | Yield | Reference |

| Bromine Water | Reaction of indene with Br₂ in H₂O | 31% | google.comgoogle.com |

| Bromine/Sodium Bromide | Saturated aq. NaBr with Br₂ and a dispersant | 94% | google.comgoogle.com |

The formation of this compound from indene via electrophilic addition proceeds through a key intermediate known as a cyclic bromonium ion. google.comgoogle.comrsc.org This mechanism dictates the stereochemistry of the product.

The reaction is initiated by the electrophilic attack of a bromine source (such as Br₂ or Br⁺ from NBS) on the electron-rich double bond of the indene molecule. libretexts.orglibretexts.orgmasterorganicchemistry.com This leads to the formation of a three-membered ring structure, the bromonium ion. libretexts.orglibretexts.orgbrainly.com In this intermediate, the bromine atom is bonded to both carbons of the original double bond. brainly.com

The presence of water as a solvent provides a nucleophile that attacks the bromonium ion. libretexts.orglibretexts.org Because the solvent is present in a much higher concentration than the bromide anion, it acts as the primary nucleophile. masterorganicchemistry.com The attack occurs at one of the carbon atoms of the cyclic intermediate, leading to the opening of the ring. This nucleophilic attack happens from the side opposite to the bulky bromine atom, a process known as anti-addition. libretexts.orglibretexts.orgmasterorganicchemistry.com This backside attack is responsible for the trans stereochemistry observed in the final product. libretexts.orglibretexts.org The subsequent deprotonation of the resulting oxonium ion yields the neutral this compound. masterorganicchemistry.com

Bromination with Bromine and Water

Conversion from 1,2-Dibromoindane (B8583229) Derivatives

An alternative synthetic strategy involves the preparation of this compound from 1,2-dibromoindane, which is itself synthesized by the bromination of indene. google.comresearchgate.net

This compound can be synthesized through the hydrolysis of 1,2-dibromoindane. google.com This starting material can be a mixture of cis and trans isomers. google.com One effective method involves treating trans-1,2-dibromoindane with silver perchlorate (B79767) in aqueous acetone, which results in a 91% yield of pure trans-2-bromoindan-1-ol. researchgate.net The retention of configuration suggests the involvement of the neighboring bromine atom in forming a cyclic bromonium ion, which directs the course of the substitution. researchgate.net An even higher yield of 95% has been achieved by treating the dibromide with silica (B1680970) gel at room temperature. researchgate.net Another study noted the complete conversion of 1,2-dibromoindane to the corresponding bromohydrin in 12 hours using a system of hydrobromic acid (HBr) and dimethyl sulfoxide (B87167) (DMSO). uidaho.edu

| Starting Material | Reagents/Conditions | Yield | Reference |

| trans-1,2-Dibromoindane | Silver perchlorate in aqueous acetone | 91% | researchgate.net |

| trans-1,2-Dibromoindane | Silica gel, Room Temperature | 95% | researchgate.net |

| 1,2-Dibromoindane | HBr (48% aq.), DMSO, 65 °C | 100% (conversion) | uidaho.edu |

For industrial applications, a continuous process for producing this compound has been developed that avoids the isolation of the 1,2-dibromoindane intermediate. google.comgoogle.com In this method, indene is first brominated to form 1,2-dibromoindane. google.com This intermediate is then hydrolyzed in the same reaction vessel to yield the final product. google.comgoogle.com

A key feature of this continuous process is the utilization of the hydrogen bromide (HBr) generated as a by-product during the hydrolysis step. google.comgoogle.com This HBr, in the presence of hydrogen peroxide, can react with additional indene fed into the system to produce more 1,2-dibromoindane, which then undergoes hydrolysis. google.com This creates a continuous manufacturing cycle, making the process more economical and efficient for large-scale production. google.comgoogle.com

Hydrolysis of 1,2-Dibromoindane

Stereoselective and Enantioselective Synthetic Approaches

The synthesis of specific stereoisomers of this compound is crucial for its application as a chiral intermediate in the preparation of biologically active molecules. researchgate.net Both enzymatic and asymmetric catalytic methods have been developed to obtain enantiomerically enriched forms of this compound.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution has proven to be an effective strategy for separating the enantiomers of racemic this compound. This approach leverages the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

The kinetic resolution of racemic this compound can be efficiently achieved through lipase-catalyzed transesterification. ajrconline.orgcapes.gov.br This method involves the use of a lipase (B570770) to selectively acylate one of the enantiomers in the racemic mixture, leading to an enantiomerically enriched alcohol and an ester.

Several lipases have been investigated for this purpose, with Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Burkholderia cepacia demonstrating high efficacy. researchgate.netlookchem.com The choice of acyl donor and solvent also plays a significant role in the efficiency and selectivity of the resolution. Vinyl acetate (B1210297) is a commonly used acyl donor due to its ability to form a non-reversible enol leaving group, which drives the reaction forward. google.compw.edu.pl

For instance, the treatment of racemic this compound with Novozym 435 and an acyl donor in an organic solvent can yield enantiomerically enriched (1R,2R)-2-bromoindan-1-ol and its (1S,2S)-acetate. researchgate.net Similarly, enantiomerically pure (1S, 2R)-epoxy indane and cis-(1R, 2S)-2-amino-1-indanol have been synthesized through the highly enantioselective lipase-catalyzed transesterification of racemic this compound. ajrconline.orgcapes.gov.br

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic trans-2-Bromo-1-indanol Derivatives

| Lipase Source | Acyl Donor | Solvent | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (Novozym 435) | Isopropenyl acetate | Dibutyl ether | (1S,2S)-(+)-2-bromoindan-1-ol, (1R,2R)-(-)-1-acetoxy-2-bromoindan | Not specified | lookchem.com |

| Burkholderia cepacia | Isopropylidene acetate | Not specified | Enantiomers of 2-bromo-2,3-dihydro-1H-inden-1-ols | Not specified | researchgate.net |

| Lipase (unspecified) | Vinyl acetate | Hexane/Ether | (1S,2S)-trans-2-bromo-1-indanol | >99% | google.com |

The stereochemical outcome of lipase-catalyzed resolutions of secondary alcohols, including this compound, can often be predicted using the Kazlauskas rule. arkat-usa.orgacs.org This empirical rule relates the stereopreference of the lipase to the relative sizes of the substituents attached to the chiral carbon center. For a secondary alcohol, the lipase preferentially acylates the enantiomer where the larger substituent is oriented away from the active site, and the smaller substituent fits into a specific pocket.

In the context of 2-bromo-1-indanol (B184377), the Kazlauskas rule has been applied to tentatively assign the absolute configurations of the separated enantiomers. researchgate.netarkat-usa.org This predictive power is a valuable tool in the development of enzymatic resolution processes, as it helps in identifying the correct enantiomer without the need for extensive analytical studies in every case. The reliability of this method can be enhanced by using it in conjunction with other analytical techniques like chiral High-Performance Liquid Chromatography (HPLC). arkat-usa.org

Lipase-Catalyzed Transesterification for Kinetic Resolution

Asymmetric Catalysis in Indanol Synthesis

Asymmetric catalysis offers a direct route to enantiomerically enriched indanols, avoiding the need for resolution of a racemic mixture. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

The asymmetric reduction of a prochiral ketone, such as 2-bromo-1-indanone (B167726), is a powerful method for synthesizing chiral alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, has been successfully applied to produce enantiomerically enriched this compound. researchgate.netlookchem.com

This method involves the reduction of the ketone with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), in the presence of a catalytic amount of a chiral oxazaborolidine. rsc.org The chiral environment created by the catalyst directs the hydride delivery to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess. For example, the asymmetric reduction of 2-p-toluenesulfonyloxy-1-indanone using an oxazaborolidine catalyst has yielded (1S,2S)-trans-2-bromo-1-indanol with an enantiomeric excess of 87%. researchgate.netresearchgate.net

Table 2: Oxazaborolidine-Catalyzed Asymmetric Reduction for Indanol Synthesis

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-p-toluenesulfonyloxy-1-indanone | CBS-oxazaborolidine / N-ethyl-N-isopropylaniline–borane complex | (1S,2S)-trans-2-bromo-1-indanol | 87% | researchgate.net |

| Racemic photoproduct of 1-indanone (B140024) derivative | Oxazaborolidine / BH₃·SMe₂ | Enantiopure alcohol | Not specified | rsc.org |

A non-enzymatic approach for the kinetic resolution of racemic 1-indanol (B147123) derivatives involves the use of chiral guanidine (B92328) catalysts in a silylative kinetic resolution. researchgate.netacs.orgnih.gov This method has been shown to be highly efficient for a variety of indanol derivatives, including those with alkyl groups at the C-2 position. researchgate.net

In this process, a chiral guanidine catalyst promotes the enantioselective silylation of one of the alcohol enantiomers with a silylating agent, typically triphenylchlorosilane (Ph₃SiCl). researchgate.netresearchgate.net The catalyst, such as (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine, can be used in very low loadings (e.g., 0.5 mol%) and still achieve high selectivity factors (s-values up to 89). acs.orgnih.gov This method has been successfully applied to the gram-scale kinetic resolution of racemic 1-indanol, yielding the silylated (S)-enantiomer and the unreacted (R)-enantiomer with high enantiomeric excesses. acs.org

Table 3: Chiral Guanidine-Catalyzed Silylative Kinetic Resolution of Racemic 1-Indanol

| Catalyst | Silylating Agent | Substrate | Products | Enantiomeric Excess (ee) of Recovered Alcohol | Selectivity (s-value) | Reference |

|---|---|---|---|---|---|---|

| (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine | Triphenylchlorosilane | Racemic 1-indanol | (S)-silyl ether and (R)-alcohol | 96% | High | acs.org |

| Chiral Guanidine | Ph₃SiCl | Racemic trans-2-alkyl-1-indanols | Silylated enantiomer and unreacted alcohol | Not specified | High | researchgate.net |

Oxazaborolidine-Catalyzed Asymmetric Reduction

Acid-Mediated Cyclization for Stereocontrolled Indanol Formation

Acid-mediated cyclization represents a significant strategy for the formation of the indanol ring system with controlled stereochemistry. For instance, the cyclization of (E)-stilbene derivatives using p-toluenesulfonic acid (p-TsOH) immobilized on silica at low temperatures has been shown to produce 2,3-trans-1-indanols with complete stereocontrol at the C2-C3 positions. researchgate.net In contrast, employing the corresponding (Z)-stilbenes under similar conditions does not yield the indanol product, instead leading to 1,2-disubstituted indenes. researchgate.net This highlights the critical role of the starting material's olefin geometry in directing the stereochemical outcome of the cyclization. researchgate.net

Another approach involves the Nazarov cyclization of chalcone (B49325) precursors, which is an acid-catalyzed process to form 1-indanones. beilstein-journals.org These indanones can then be further functionalized. For example, 6-methoxy-3-phenyl-1-indanone, synthesized via a trifluoroacetic acid (TFA)-mediated Nazarov cyclization, can be subsequently brominated to introduce a bromine atom at the 2-position. beilstein-journals.org The stereochemistry of the final indanol product is influenced by the subsequent reduction of the ketone.

Furthermore, intramolecular Friedel–Crafts acylation, catalyzed by acids like aluminum chloride, is a well-established method for cyclizing phenylpropionic acid chlorides to form 1-indanones, which are precursors to 2-bromo-1-indanols. beilstein-journals.org The stereoselectivity of the final product is determined in the subsequent reduction and bromination steps.

Chemoenzymatic Deracemization Strategies

Chemoenzymatic deracemization offers an efficient pathway to obtain enantiomerically pure this compound. This strategy often involves the kinetic resolution of a racemic mixture using enzymes, most commonly lipases.

One prominent method is the lipase-catalyzed transesterification of racemic this compound. capes.gov.br For example, immobilized lipase from Candida antarctica (Novozym 435) has been effectively used for the resolution of indene bromohydrin acetate through hydrolysis or alcoholysis. lookchem.com In a specific application, treating indene bromohydrin acetate with Novozym 435 and cyclohexanol (B46403) in dibutyl ether resulted in the formation of enantiomerically enriched (1S,2S)-(+)-2-bromoindan-1-ol. lookchem.com

Another successful approach involves the enzymatic acylation of racemic trans-1-azido-2-indanol, a related compound, using lipase PS 30. mdpi.com This process yields the unreactive (1S,2S)-alcohol and the acylated (1R,2R)-enantiomer with high enantiomeric excess. mdpi.com Similarly, the enantioselective acylation of racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol with lipase has been demonstrated to provide access to the (R)-alcohol and (S)-esters in enantiopure forms. uniovi.es

The process of chemoenzymatic deracemization of chiral secondary alcohols like 1-indanol has been optimized by investigating various parameters such as the acyl donor, substrate concentration, solvent type, and enzyme amount. acs.org These optimizations are crucial for achieving high enantioselectivity and yield. acs.org

| Enzyme | Substrate | Acyl Donor/Reaction | Product(s) | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic this compound | Transesterification | (1S, 2R)-epoxy indane, cis-(1R,2S)-2-amino-1-indanol | High | capes.gov.br |

| Novozym 435 (Candida antarctica lipase) | Indene bromohydrin acetate | Alcoholysis with cyclohexanol | (1S,2S)-(+)-2-bromoindan-1-ol | Enantiomerically enriched | lookchem.com |

| Lipase PS 30 | Racemic trans-1-azido-2-indanol | Acylation with isopropenyl acetate | (1S,2S)-alcohol, (1R,2R)-acetate | >96% | mdpi.com |

Novel Synthetic Pathways and Process Optimization

Recent advancements in synthetic chemistry have introduced novel techniques and optimization strategies for the preparation of this compound and related compounds, focusing on efficiency, environmental friendliness, and stereoselectivity.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sacredheart.edunih.govnih.gov This technique has been successfully applied to the synthesis of indanone and indole (B1671886) derivatives, which are precursors or structurally related to this compound. beilstein-journals.orgnih.gov

For instance, the microwave-assisted synthesis of 1-indanones via the Nazarov cyclization of chalcones has been shown to significantly reduce the reaction time from hours to minutes. beilstein-journals.org Specifically, the reaction of chalcones in the presence of trifluoroacetic acid at 120°C under microwave irradiation was complete in 20 minutes, compared to 4 hours with conventional heating. beilstein-journals.org Microwave irradiation has also been employed in the oxidation of indanol to indanone, with studies showing that both temperature and time are critical parameters influencing the percent conversion. sacredheart.edu

The advantages of microwave synthesis, including increased reaction rates, higher efficiency, and improved reproducibility, make it a valuable technique in the development of synthetic routes for complex molecules. sacredheart.edunih.gov

| Reaction Type | Starting Material | Catalyst/Conditions | Product | Key Advantage | Reference |

| Nazarov Cyclization | Chalcones | Trifluoroacetic acid, 120°C, Microwave | 1-Indanones | Reduced reaction time (20 min vs 4 hrs) | beilstein-journals.org |

| Oxidation | Indanol | Chromium trioxide resin, Dichloromethane, Microwave | Indanone | Increased percent conversion with higher temperature and time | sacredheart.edu |

| Heterocyclization | (Z)-3-((phenyl)amino)but-2-enoate derivatives | Pd(OAc)₂, Cu(OAc)₂, Microwave | 2-Methyl-1H-indole-3-carboxylate derivatives | High yields in short reaction times | mdpi.com |

Solvent-Free Catalysis for Stereoselective Synthesis

Solvent-free or "neat" reaction conditions are a cornerstone of green chemistry, aiming to reduce or eliminate the use of hazardous organic solvents. researchgate.net This approach has been explored for various organic transformations, including those relevant to the synthesis of indanol derivatives.

For example, a solvent-free, one-pot, three-component condensation reaction of aminodiazines, salicylaldehyde, and naphthols has been developed to synthesize Betti base derivatives with high yields. researchgate.net The reaction proceeds at 80°C, and the products are often pure enough to not require column chromatography. researchgate.net While not directly a synthesis of this compound, this demonstrates the feasibility of solvent-free methods for creating complex molecular architectures.

The stereoselective synthesis of aminoalkylnaphthols has been achieved through an asymmetric 1-aminoalkylation of 2-naphthol (B1666908) with (R)-1-phenylethylamine and aromatic aldehydes under solvent-free conditions. researchgate.net This reaction proceeds with high yields and stereoselectivity, driven by the preferential crystallization of one diastereomer. researchgate.net

Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, combining the benefits of both techniques. rsc.org For example, the synthesis of 3-nitro-2H-chromene derivatives has been achieved via a 1,3-dipolar cycloaddition under solvent-free conditions with microwave irradiation. rsc.org These approaches highlight a trend towards more environmentally benign and efficient synthetic strategies that could be applied to the synthesis of this compound. researchgate.net

Chemical Reactivity and Transformations of Trans 2 Bromo 1 Indanol

Nucleophilic Substitution Reactions

The reactivity of trans-2-bromo-1-indanol is dominated by nucleophilic substitution, where the bromine atom at the C2 position acts as a leaving group or the hydroxyl group at the C1 position can be activated to participate in reactions.

The treatment of this compound with a base is a classic intramolecular Williamson ether synthesis that yields an epoxide. google.commdpi.com This reaction proceeds via deprotonation of the hydroxyl group, forming an alkoxide that then displaces the adjacent bromine atom in an intramolecular SN2 reaction. This internal cyclization results in the formation of 1,2-indene oxide. google.comjmb.or.kr The conversion can be quantitative when the pH is raised to approximately 12. google.com For example, using sodium hydroxide (B78521) in a suitable solvent system efficiently converts the bromohydrin to the corresponding epoxide. mdpi.com This transformation is a critical step in many synthetic pathways, as the resulting chiral epoxide is a valuable intermediate. lookchem.comgoogle.com

A specific study demonstrated that the (2S,1S)-bromo-indanol isomer, upon treatment with a base to raise the pH to about 12.5, rapidly converts to (1S,2R)-indanyl epoxide, often in less than 10 minutes. google.com

Table 1: Conditions for Epoxide Formation from this compound

| Starting Material | Reagents | pH | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| (2S,1S)-bromo-indanol | Base | ~12.5 | < 10 minutes | (1S,2R)-indanyl epoxide | google.com |

| racemic trans-2-bromo-1-indanol | Sodium Hydroxide (NaOH) | Basic | Not specified | racemic 1,2-indene oxide | mdpi.com |

The synthesis of this compound often begins with the corresponding epoxide, 1,2-indene oxide. nih.govmdpi.com The epoxide ring is susceptible to opening by nucleophiles, a reaction that is typically regioselective and stereospecific. The reaction of indene (B144670) oxide with a hydrobromic acid source provides a direct route to this compound. This acid-catalyzed ring-opening involves the protonation of the epoxide oxygen, followed by the attack of a bromide ion at one of the carbon atoms of the epoxide ring. The attack occurs from the side opposite the protonated oxygen, leading to a trans configuration in the resulting halohydrin.

Another common method involves the reaction of indene with N-bromosuccinimide (NBS) in an aqueous solvent like a THF/water mixture. nih.govmdpi.com This reaction proceeds through a bromonium ion intermediate, which is then attacked by water to yield the trans-bromohydrin. researchgate.net

This compound serves as a precursor for nitrogen-containing indanol derivatives. The reaction with sodium azide (B81097) (NaN₃) typically proceeds through an epoxide intermediate. nih.govmdpi.com First, the bromohydrin is treated with a base to form indene oxide in situ. The subsequent ring-opening of this epoxide with the azide ion yields trans-1-azido-2-indanol. nih.govnih.govmdpi.com This nucleophilic substitution occurs with an inversion of configuration at one of the stereocenters.

The resulting azidoindanols are valuable intermediates themselves, as the azide group can be readily reduced to a primary amine. nih.govresearchgate.net For instance, (1S, 2S)-azidoindanol can be hydrogenated to produce the corresponding aminoindanol (B8576300). nih.gov A study reported that treating racemic this compound with excess ammonia (B1221849) likely proceeds via an indene oxide intermediate, which is then opened by the ammonia nucleophile to form trans-1-amino-2-indanol. nih.govmdpi.com

Table 2: Synthesis of Azido and Amino Derivatives

| Reactant | Reagents | Intermediate | Final Product | Reference |

|---|

Ring-Opening Reactions of Epoxides to form this compound Precursors

Reductive Eliminations to Olefins

Halohydrins like this compound can undergo reductive elimination to form olefins. This type of reaction removes both the hydroxyl and the halogen groups, resulting in the formation of a double bond. Research has shown that reductive elimination of halohydrins can be achieved using systems like Pd(PPh₃)₄/In/InCl₃ in aqueous media to successfully form the corresponding olefin, which in this case is indene. researchgate.net

Derivatization of the Hydroxyl Group

The hydroxyl group in this compound can be readily derivatized through reactions such as esterification or etherification. researchgate.netevitachem.com These reactions are useful for protecting the alcohol functionality during subsequent transformations or for creating derivatives with different physical or biological properties. For example, the hydroxyl group can react with acyl chlorides or anhydrides to form esters. researchgate.net One study involved the fractional crystallization of bromo-menthyloxy-acetoxy diastereoisomers, which are derivatives formed by esterifying the hydroxyl group of the bromohydrin. researchgate.netresearchgate.net This derivatization was a key step in the resolution of the racemic bromohydrin into its separate enantiomers. researchgate.net

Stereochemical Inversion and Epimerization

The stereochemistry of this compound is crucial for its use in asymmetric synthesis. nih.gov Stereochemical inversion or epimerization can occur at either the C1 or C2 position under certain reaction conditions. For example, the conversion of this compound to cis-1-amino-2-indanol involves an inversion of configuration. mdpi.com This is often achieved by first converting the trans-bromohydrin into an intermediate that facilitates the inversion. One reported strategy involves treating this compound with ammonia to form trans-1-amino-2-indanol, which is then converted to an amide. mdpi.com Treatment with thionyl chloride induces an intramolecular cyclization to a cis-oxazoline, which involves an inversion of configuration at the C2 position. Subsequent hydrolysis yields the cis-aminoindanol. mdpi.com

Biotransformations and Enzymatic Modifications

Biotransformations utilize biological systems, such as whole microorganisms or isolated enzymes, to perform chemical reactions. researchgate.net These methods are valued for their high regio- and stereoselectivity, often operating under mild conditions. researchgate.net In the context of this compound, a vicinal halohydrin, enzymatic modifications are particularly relevant for synthesizing chiral intermediates.

Direct microbial stereoselective oxidation of this compound is not extensively documented in scientific literature. However, the broader class of halohydrins undergoes various microbial transformations. A primary enzymatic pathway involves halohydrin dehalogenases (HHDHs), which are produced by various bacterial species. nih.govmicrobiologyresearch.org These enzymes catalyze the reversible dehalogenation of vicinal halohydrins to form the corresponding epoxides through an intramolecular substitution. nih.govresearchgate.net This is not an oxidation but a key biotransformation for this class of compounds.

For instance, the biotransformation of α-bromoketones using carrot root as a biocatalyst yields chiral α-bromohydrins through asymmetric reduction, demonstrating the capability of biological systems to stereoselectively act on related brominated precursors. researchgate.net Similarly, various yeast strains are capable of stereoselectively reducing halogenated acetophenone (B1666503) derivatives. nih.gov While these are reductions, they underscore the principle of microbial enzymes recognizing and acting on halogenated substrates with high stereocontrol.

Table 1: Representative Microbial Transformation of Vicinal Halohydrins

| Enzyme Family | Microorganism Source (Example) | Substrate Class | Reaction Type | Product Class |

| Halohydrin Dehalogenase (HHDH) | Agrobacterium radiobacter, Pseudomonas sp. nih.govresearchgate.net | Vicinal Halohydrins | Intramolecular Lyase Activity (Dehalogenation) | Epoxides |

Naphthalene (B1677914) dioxygenase (NDO) is a versatile multi-component enzyme system known for catalyzing a variety of reactions, including desaturation, monooxygenation, and dioxygenation. nih.gov While direct studies on the oxidation of this compound by NDO are not available, research on the parent compound, 1-indanol (B147123), provides significant insight into the enzyme's potential reactivity and stereospecificity.

In a key study, a recombinant Escherichia coli strain expressing the naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 was used to oxidize the enantiomers of 1-indanol. nih.govresearchgate.net The enzyme demonstrated distinct stereospecificity depending on the substrate's configuration.

The oxidation of (S)-1-indanol primarily resulted in hydroxylation at the C3 position, yielding trans-(1S,3S)-indan-1,3-diol as the major product with high stereoselectivity, alongside a minor amount of (R)-3-hydroxy-1-indanone. nih.govresearchgate.net In contrast, the oxidation of (R)-1-indanol produced cis-1,3-indandiol (B66256) as the main product, indicating a different stereochemical course of the reaction. nih.govresearchgate.net Other minor products from the (R)-1-indanol oxidation included (R)-3-hydroxy-1-indanone and cis-1,2,3-indantriol. nih.govresearchgate.net

These findings show that NDO can introduce hydroxyl groups onto the indane ring system with high regio- and stereocontrol. nih.gov The presence of the bromine atom at the C2 position in this compound would undoubtedly influence the substrate's binding in the enzyme's active site and the subsequent electronic effects, but it is plausible that NDO could catalyze similar hydroxylation reactions on this substituted indanol.

Table 2: Products from the Oxidation of (S)- and (R)-1-Indanol by Naphthalene Dioxygenase

| Substrate | Product | Relative Yield (%) |

| (S)-1-Indanol | trans-(1S,3S)-Indan-1,3-diol | 95.5% nih.govresearchgate.net |

| (R)-3-Hydroxy-1-indanone | 4.5% nih.govresearchgate.net | |

| (R)-1-Indanol | cis-1,3-Indandiol | 71.0% nih.govresearchgate.net |

| (R)-3-Hydroxy-1-indanone | 18.2% nih.govresearchgate.net | |

| cis-1,2,3-Indantriol | 10.8% nih.govresearchgate.net |

Applications in Advanced Organic Synthesis

Precursor for Chiral Ligands and Auxiliaries

The primary application of trans-2-bromo-1-indanol in this context is its role as a key starting material for the synthesis of cis-1-amino-2-indanol, a privileged scaffold for numerous high-performance chiral ligands and auxiliaries. mdpi.comresearchgate.net The strategic placement of the bromine atom and hydroxyl group in the trans configuration allows for stereocontrolled transformations to access the corresponding cis-amino alcohol derivatives.

The conversion of this compound into cis-1-amino-2-indanol is a critical process that leverages the compound's inherent stereochemistry. Several synthetic strategies have been developed to achieve this transformation, often involving an inversion of configuration at one of the chiral centers.

One common approach begins with the conversion of this compound to an epoxide intermediate. Subsequent opening of this epoxide with an amine source, such as ammonia (B1221849), initially yields trans-1-amino-2-indanol. mdpi.com This trans-amino alcohol can then be converted to the desired cis isomer through a sequence involving the formation of an oxazoline, followed by hydrolysis, which proceeds with an inversion of configuration. mdpi.com

A more direct method involves a Ritter-type reaction. google.com Treating this compound with a nitrile (like acetonitrile (B52724) or benzonitrile) under acidic conditions facilitates a reaction where a carbocation is formed at the C1 position. The nitrile then attacks to form a trans-amide derivative. google.com This intermediate can then undergo ring closure to generate a cis-oxazoline, which upon hydrolysis, yields the target cis-1-amino-2-indanol. google.com

Furthermore, enzymatic resolutions have been employed to produce enantiomerically pure versions of the final product. For instance, racemic this compound can be resolved using lipase-catalyzed transesterification to yield enantiopure materials that are then carried forward to synthesize optically active cis-1-amino-2-indanol. capes.gov.br

Table 1: Synthetic Strategies from this compound to cis-1-Amino-2-indanol

| Starting Material | Key Intermediate(s) | Key Reactions | Final Product | Citations |

|---|---|---|---|---|

| This compound | Epoxide, trans-1-Amino-2-indanol, Oxazoline | Epoxidation, Aminolysis, Cyclization, Hydrolysis | cis-1-Amino-2-indanol | mdpi.comnih.gov |

| This compound | trans-Amide derivative, cis-Oxazoline | Ritter Reaction, Cyclization, Hydrolysis | cis-1-Amino-2-indanol | google.com |

The cis-1-amino-2-indanol synthesized from this compound is a cornerstone in the field of asymmetric catalysis. Its rigid cyclic structure is the key component for a widely used class of C₂-symmetric chiral ligands, most notably the bis(oxazoline) (BOX) and bis(oxazolinyl)pyridine (PyBOX) ligands. mdpi.comresearchgate.net These ligands are highly effective in coordinating with various metal centers (such as copper, zinc, or palladium) to create chiral catalysts that can induce high levels of enantioselectivity in a multitude of organic transformations. mdpi.comresearchgate.netfigshare.com

The synthesis of these ligands involves the condensation of cis-1-amino-2-indanol with appropriate dicarboxylic acid derivatives or pyridine-2,6-dicarbonyl chloride to form the characteristic bis(oxazoline) or PyBOX framework. The stereochemical information embedded in the aminoindanol (B8576300) backbone is directly transferred to the ligand, dictating the chiral environment around the catalytic metal center. This allows for precise control over the stereochemical outcome of reactions such as Diels-Alder reactions, Friedel-Crafts alkylations, and asymmetric cyclopropanations. researchgate.net

Synthesis of cis-1-Amino-2-indanol Derivatives

Building Block for Complex Molecules

Beyond its use in ligand synthesis, this compound serves as a versatile building block for constructing more complex molecular targets, particularly within the pharmaceutical industry. lookchem.com Its structure is a feature in various bioactive molecules and serves as a key intermediate for compounds with therapeutic potential. chempanda.com

The indane scaffold is a recognized pharmacophore, and this compound provides a convenient entry point for the synthesis of a variety of pharmaceutical intermediates. Its value lies in the ability to introduce further chemical diversity through reactions at the bromine and hydroxyl functionalities.

A notable application of this compound is in the synthesis of indanyl nucleoside analogues. mdpi.com These are carbocyclic nucleosides where the furanose ring of a natural nucleoside is replaced by the indanyl moiety. This structural modification can lead to compounds with interesting biological activities.

The synthesis typically begins with the conversion of racemic this compound to the corresponding racemic cis-2-azido-1-indanol. mdpi.com This is achieved by treating the bromohydrin with sodium azide (B81097). mdpi.com The azide group then serves as a masked amine. Catalytic hydrogenation reduces the azide to an amine, yielding cis-2-amino-1-indanol. mdpi.com This key intermediate is then condensed with pyrimidine (B1678525) or purine (B94841) bases to construct the final nucleoside analogues. mdpi.comresearchgate.net For example, condensation with 5-amino-4,6-dichloropyrimidine (B16409) is a key step toward purinyl analogues. mdpi.com

Table 2: Synthesis of Indanyl Nucleosides from this compound

| Step | Reactant(s) | Product | Purpose | Citation |

|---|---|---|---|---|

| 1 | Indene (B144670), N-bromosuccinimide (NBS), Water | (+/-)-trans-2-bromo-1-indanol | Formation of the key starting material | mdpi.com |

| 2 | (+/-)-trans-2-bromo-1-indanol, Sodium azide | (+/-)-cis-2-azido-1-indanol | Introduction of the azide group (masked amine) | mdpi.com |

| 3 | (+/-)-cis-2-azido-1-indanol, H₂, Catalyst | (+/-)-cis-2-amino-1-indanol | Reduction of azide to the key amine intermediate | mdpi.com |

The utility of this compound extends to the development of antiviral agents. lookchem.com The indanyl nucleoside analogues synthesized from this precursor have been evaluated for their antiviral activity. Specifically, certain purinyl- and azapurinyl-carbanucleoside derivatives derived from cis-2-amino-1-indanol (originating from This compound) (B12117802) were studied for their effect on the Hepatitis C Virus (HCV) replicon in vitro. mdpi.com

Moreover, the cis-1-amino-2-indanol fragment, accessible from this compound, is a crucial component of the highly successful HIV protease inhibitor, Indinavir. rsc.org While various synthetic routes to this fragment exist, those starting from indene via the trans-bromohydrin are well-established, highlighting the importance of this compound as a precursor in the synthesis of this significant antiviral drug. nih.govrsc.org

Pharmaceutical Intermediates

Intermediate in Crixivan® Synthesis

The HIV protease inhibitor Indinavir, marketed as Crixivan®, is a complex pharmaceutical agent whose synthesis relies on key chiral building blocks. One of the most critical of these is (1S,2R)-cis-1-amino-2-indanol. nih.gov The racemic form of this essential intermediate can be synthesized from this compound through a multi-step pathway that masterfully controls the stereochemistry of the final product. mdpi.com

The synthesis, first reported by Lutz and Wayland in 1951, begins with the treatment of this compound with an excess of ammonia. nih.govmdpi.com This reaction is believed to proceed through an indene oxide intermediate, which is subsequently opened by the ammonia nucleophile to yield trans-1-amino-2-indanol. nih.gov The resulting trans-amino alcohol then undergoes an intramolecular cyclization. This is achieved by first converting it to a suitable amide, for example by using 4-nitrobenzoyl chloride, and then treating it with thionyl chloride. nih.govmdpi.com This sequence facilitates an intramolecular cyclization that proceeds with an inversion of configuration at the C2 position, forming a cis-oxazoline. The final step is an acidic hydrolysis of this oxazoline, which yields the target racemic cis-1-amino-2-indanol. nih.govmdpi.com

This pathway highlights the strategic importance of this compound as a readily available starting material for accessing the specific cis-aminoindanol core structure required for the total synthesis of Crixivan®.

Table 1: Synthetic Pathway from this compound to cis-1-Aminoindan-2-ol

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Excess Ammonia (NH₃) | trans-1-Amino-2-indanol | nih.govmdpi.com |

| 2 | trans-1-Amino-2-indanol | 1. 4-Nitrobenzoyl chloride2. Thionyl chloride (SOCl₂) | cis-Oxazoline | nih.govmdpi.com |

Synthesis of Indanones with Biological Activity

This compound serves as a direct precursor to 2-bromo-1-indanone (B167726), a compound that is a key building block for various biologically active molecules. The conversion is a straightforward oxidation of the secondary alcohol group in this compound to a ketone. A modern, one-pot method for this transformation utilizes Oxone in the presence of ammonium (B1175870) bromide, providing an efficient route to synthesize alpha-bromoketones like 2-bromo-1-indanone from their corresponding secondary alcohols. rsc.org

Once formed, 2-bromo-1-indanone can be further modified. The bromine atom at the 2-position is susceptible to nucleophilic substitution, and the ketone can participate in condensation reactions, allowing for the synthesis of a wide array of functionalized indanones. Indanone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties. beilstein-journals.org For instance, derivatives of 2-bromo-1-indanone have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Example of Biologically Active Indanone Precursor

| Precursor | Synthesis from this compound | Potential Biological Activity | Reference |

|---|

Stereoselective Synthesis of Substituted Piperidin-4-ols

The piperidine (B6355638) structural motif is a core component of numerous alkaloids and pharmaceutical compounds. The stereoselective synthesis of substituted piperidines is therefore of great interest. While not a direct reactant in the piperidine ring formation, this compound plays a crucial enabling role as a precursor to a powerful chiral auxiliary.

As established, this compound can be converted to cis-1-amino-2-indanol. nih.govmdpi.com Enantiomerically pure versions of cis-1-amino-2-indanol and its derivatives have been successfully employed as chiral auxiliaries to control the stereochemistry in the synthesis of complex, polyfunctionalized piperidines. conicet.gov.ar For example, the Kobayashi group used (–)-7-isopropyl-cis-aminoindanol as a chiral auxiliary to direct an asymmetric 6π-azaelectrocyclization reaction, producing highly substituted chiral piperidines. conicet.gov.ar In such strategies, the chiral auxiliary derived from the aminoindanol directs the formation of specific stereocenters in the piperidine product, after which the auxiliary can be cleaved and removed. mdma.ch This indirect but vital application underscores the value of this compound in facilitating advanced stereoselective syntheses.

Research and Development of Fine Chemicals

This compound is a significant compound in the research and development of fine chemicals due to its status as a versatile chiral building block. The development of efficient and economical industrial-scale methods for its production from inexpensive starting materials like indene has been a research focus. researchgate.net

A key area of development involves the synthesis of enantiomerically pure forms of the molecule. Research has established facile methods for producing specific stereoisomers, such as (1S,2S)-trans-2-bromo-1-indanol, through techniques like CBS-oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of 2-p-toluenesulfonyloxy-1-indanone. researchgate.net Furthermore, lipase-catalyzed transesterification has been used for the kinetic resolution of racemic this compound, allowing for the separation of enantiomers. researchgate.net

These enantiopure bromohydrins are valuable fine chemicals in their own right, serving as intermediates for other important chiral molecules. For example, they are used in the synthesis of enantiomerically pure indene oxides, which are themselves critical synthons for biologically active compounds. researchgate.netresearchgate.net The ability to convert this compound into a variety of stereochemically defined products makes it a cornerstone for research into new synthetic methodologies and the production of high-value, complex molecules for the pharmaceutical and chemical industries.

Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of trans-2-Bromo-1-indanol. Methods such as Nuclear Magnetic Resonance (NMR), X-ray diffraction, and High-Performance Liquid Chromatography (HPLC) provide detailed insights into its molecular structure, spatial arrangement, and enantiomeric composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure and relative stereochemistry of 2-bromo-1-indanol (B184377) isomers. Both ¹H and ¹³C NMR are employed to establish the connectivity of atoms, while more advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy are used to confirm spatial relationships.

In the case of 2-bromo-1-indanol, the key to confirming the trans configuration lies in the coupling constants (J-values) between the protons on C1 and C2 (H1 and H2) and through-space NOE experiments. According to the Karplus equation, the magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. A smaller coupling constant is typically observed for a trans arrangement compared to a cis arrangement in the five-membered ring of the indanol system.

Furthermore, NOE spectroscopy, particularly 2D NOESY, can differentiate between cis and trans isomers. For a cis isomer, an NOE would be observed between H1 and H2, indicating they are on the same face of the molecule. mdpi.com The absence of this specific NOE correlation is a strong indicator of a trans relationship between the hydroxyl and bromo substituents. The purity of the sample is assessed by the absence of signals corresponding to impurities or other stereoisomers.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | ~5.3 | d | ~5.0 |

| H2 | ~4.5 | ddd | ~5.0, ~7.0, ~8.0 |

| CH₂ | ~3.2-3.6 | m | - |

| Aromatic-H | ~7.2-7.6 | m | - |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and specific enantiomer.

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. For this compound, this technique provides unequivocal proof of the three-dimensional arrangement of atoms, confirming both the trans relationship between the substituents on the five-membered ring and the absolute stereochemistry (R,R or S,S) of a specific enantiomer.

| Property | cis-2-Bromo-1-indanol | Significance for trans Isomer |

|---|---|---|

| Crystal System | Monoclinic | Provides a reference for the expected crystal system. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal lattice. |

Note: Specific crystallographic data for the trans isomer is determined by individual experimental analysis.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity (or enantiomeric excess, ee) of this compound. This technique is crucial for quality control in asymmetric synthesis and for the resolution of racemic mixtures. arkat-usa.org

The separation of enantiomers is achieved because the two enantiomers of the analyte interact differently with the chiral selector of the stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomer signals in the chromatogram, the ratio of the enantiomers and thus the enantiomeric purity can be accurately quantified. arkat-usa.org This method is also used preparatively to resolve racemic this compound into its individual (1R,2R) and (1S,2S) enantiomers. lookchem.com

| Parameter | Condition |

|---|---|

| Column | Chiralcel OB-H (4.6 x 250 mm) |

| Mobile Phase | n-hexane/2-propanol/trifluoroacetic acid (900:100:1) |

| Flow Rate | 0.5 mL/min |

| Detection | 220 nm |

| Retention Time (1S,2S) | 10.8 min |

| Retention Time (1R,2R) | 12.1 min |

X-ray Diffraction Analysis for Configuration Determination

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep theoretical insights into the molecular properties of this compound that complement experimental findings. These computational methods are used to predict the most stable conformation, analyze electronic structure, and understand chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscape of molecules. For this compound, DFT calculations can determine the relative energies of different conformers of the five-membered ring (e.g., envelope vs. twist conformations) and the rotational orientations of the hydroxyl and bromo groups.

The calculations identify the geometry with the lowest electronic energy, which corresponds to the most stable conformation of the molecule. researchgate.net These studies can confirm that the trans configuration, where the bulky bromo and hydroxyl groups are on opposite sides of the ring, is sterically favored, minimizing non-bonded interactions and contributing to its thermodynamic stability. Such computational studies have been applied to various indanone and indanol derivatives to understand their structure and have supported mechanistic interpretations of their formation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. HOMO-LUMO analysis, typically performed using DFT, reveals key aspects of the electronic behavior of this compound. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring. The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The LUMO will likely have significant contributions from the C-Br antibonding orbital and the C-O antibonding orbital, indicating these sites are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of highest electron density; site of electrophilic attack. Likely localized on the aromatic ring. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of lowest electron density; site of nucleophilic attack. Likely localized around the C-Br and C-O bonds. |

| ΔE (Energy Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For this compound, computational studies, specifically ab initio calculations using Density Functional Theory (DFT), have been performed to understand its conformational stability and electronic structure. researchgate.net

The analysis reveals that 2-bromo-1-indanol can exist in several possible conformations, which can interchange through the rotation of the hydroxyl (-OH) group on the five-membered ring. researchgate.net The most stable conformation is stabilized by a significant intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group (the donor) and the π-electron cloud of the fused benzene ring (the acceptor). researchgate.net NBO analysis quantifies this donor-acceptor interaction, providing insights into the stabilization energy contributed by this hydrogen bond. researchgate.net

Table 1: Summary of Key NBO Interactions in 2-Bromo-1-indanol

| Donor Orbital (Occupancy) | Acceptor Orbital (Occupancy) | Interaction Type | Key Finding |

| Lone Pair of Oxygen (LP O) | Antibonding C-C (π) of Benzene Ring | n → π | Intramolecular hydrogen bonding, stabilizing the conformation. researchgate.net |

| Lone Pair of Oxygen (LP O) | Antibonding C-C and C-H orbitals | n → σ | Hyperconjugative effects contributing to molecular stability. |

| Bonding C-C, C-H orbitals | Antibonding C-C, C-H orbitals | σ → σ | Standard hyperconjugative interactions within the molecular framework. |

Vibrational Spectral Studies (FTIR, FT-Raman)

The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the hydroxyl group, the aromatic ring, the aliphatic five-membered ring, and the carbon-bromine bond. DFT calculations are often employed to simulate the vibrational spectra and aid in the precise assignment of the observed experimental bands. researchgate.net

Key expected vibrational modes include:

O-H Stretching: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The position and shape of this band are sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching modes of the five-membered ring are observed just below 3000 cm⁻¹. scialert.net

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds of the aromatic benzene ring are expected in the 1450-1620 cm⁻¹ region. scialert.net

C-O Stretching: The stretching vibration of the C-O bond of the secondary alcohol is typically found in the 1000-1200 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower wavenumbers, generally in the 500-700 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | General Spectroscopic Data |

| Benzene Ring | C-H Stretch | 3000 - 3100 | scialert.net |

| Five-membered Ring | C-H Stretch (aliphatic) | 2850 - 3000 | General Spectroscopic Data |

| Benzene Ring | C=C Stretch | 1450 - 1620 | scialert.net |

| Alcohol | C-O Stretch | 1000 - 1200 | General Spectroscopic Data |

| Bromoalkane | C-Br Stretch | 500 - 700 | General Spectroscopic Data |

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While direct molecular docking studies specifically for this compound are not prominent in the reviewed literature, the indane scaffold is a recognized pharmacophore, and derivatives of this compound are subjects of such research. For instance, this compound serves as a key chiral intermediate in the synthesis of cis-2-amino-1-indanol. ajrconline.org This amino-indanol moiety is a crucial component in various biologically active molecules, including ligands for asymmetric synthesis and inhibitors of enzymes relevant to human immunodeficiency virus (HIV). ajrconline.org

Furthermore, nucleoside analogues synthesized from this compound have been evaluated for their effects on the Hepatitis C virus (HCV) replicon. mdpi.com In other studies, indanol-1,2,3-triazole derivatives have been designed and subjected to molecular docking against the mycobacterial enoyl-ACP-reductase (InhA), a key target for antitubercular drugs. lppcollegerisod.ac.in These studies on closely related compounds suggest that the indanol framework can favorably occupy the binding sites of various enzymes. The hydroxyl and bromo- substituents on the this compound molecule offer potential hydrogen bonding and halogen bonding interactions, respectively, which could be critical for binding affinity and specificity to a protein target. However, without specific docking studies on the title compound, its precise binding modes and biological targets remain speculative.

Stereochemical Aspects and Chirality

Diastereomeric and Enantiomeric Forms

The relative orientation of the hydroxyl (-OH) group at position 1 and the bromine (-Br) atom at position 2 determines whether the compound is a cis or trans diastereomer.

trans-Isomers : In the trans configuration, the hydroxyl and bromo substituents are on opposite sides of the five-membered ring plane. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

cis-Isomers : In the cis configuration, these substituents are on the same side of the ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

Each of these four isomers is chiral and can be isolated in an optically active form. The distinct spatial arrangement of each isomer influences its physical properties, such as melting point and chromatographic retention times, as well as its chemical reactivity. researchgate.net The trans configuration is often the focus of synthetic chemistry due to its utility as a precursor to other valuable chiral molecules.

Table 1: Stereoisomers of 2-Bromo-1-indanol (B184377) Press the "play" button to sort the data.

| Configuration | Absolute Stereochemistry | Enantiomeric Relationship |

|---|---|---|

| trans | (1R,2R)-2-Bromo-1-indanol | Enantiomer of (1S,2S) |

| trans | (1S,2S)-2-Bromo-1-indanol | Enantiomer of (1R,2R) |

| cis | (1R,2S)-2-Bromo-1-indanol | Enantiomer of (1S,2R) |

| cis | (1S,2R)-2-Bromo-1-indanol | Enantiomer of (1R,2S) |

Methods for Chiral Resolution

The separation of racemic trans-2-Bromo-1-indanol into its individual enantiomers is crucial for its use in stereoselective synthesis. Several methods have been effectively employed for this purpose.

Enzymatic Kinetic Resolution : This is a widely used technique that leverages the stereoselectivity of enzymes. Lipases, such as Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozyme 435) and Burkholderia cepacia lipase, are highly effective for the kinetic resolution of racemic this compound. researchgate.netlookchem.com In this process, the enzyme selectively catalyzes the acylation (or transesterification) of one enantiomer, leaving the other unreacted. For instance, using an acyl donor like isopropylidene acetate (B1210297), one enantiomer is converted to its acetate ester while the other remains as an alcohol. researchgate.net This allows for the separation of the enantiomerically enriched alcohol from its ester counterpart. lookchem.comresearchgate.net

Fractional Crystallization of Diastereomers : A classical method for resolving enantiomers involves their conversion into a mixture of diastereomers by reaction with a chiral resolving agent. For this compound, this has been achieved by forming diastereomeric esters, such as bromo-menthyloxy-acetates. researchgate.net These diastereomers possess different physical properties, including solubility, which allows them to be separated by fractional crystallization. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases in HPLC columns can be used to separate enantiomers directly. This method has been successfully applied to the resolution of this compound enantiomers on a preparative scale. researchgate.net

Asymmetric Induction and Stereocontrol in Reactions

The defined stereochemistry of this compound is not only a property to be isolated but can also be the result of stereocontrolled synthesis. Furthermore, its chiral centers are instrumental in directing the stereochemical outcome of subsequent reactions.

Asymmetric Synthesis : Instead of resolving a racemic mixture, enantiomerically enriched this compound can be synthesized directly through asymmetric reactions. One notable method is the Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst. The asymmetric borane (B79455) reduction of 2-p-toluenesulfonyloxy-1-indanone using a CBS catalyst has been shown to produce (1S,2S)-trans-2-bromo-1-indanol with a high enantiomeric excess of 87%. researchgate.netlookchem.com

Stereocontrol in Transformations : Enantiopure this compound is a valuable chiral building block because its stereochemistry dictates the configuration of the products it forms. A primary example is its conversion to indene (B144670) oxide. Treatment of (1R,2R)-trans-2-bromo-1-indanol with a base results in an intramolecular SN2 reaction, where the hydroxyl group displaces the bromide, leading to the formation of (1R,2S)-epoxy indane with an inversion of configuration at the C2 position. researchgate.net This stereospecificity is critical, as enantiopure epoxides are versatile intermediates in organic synthesis. lookchem.comjmb.or.kr Similarly, it serves as a precursor for various aminoindanols, where the original stereochemistry of the bromohydrin controls the final stereochemistry of the amino alcohol. researchgate.netmdpi.com

Impact of Stereochemistry on Biological Activity and Synthetic Utility

The absolute configuration of this compound and its derivatives is paramount, profoundly influencing both their utility in synthesis and the biological activity of the final products.

Synthetic Utility : The primary value of enantiopure this compound lies in its role as a chiral precursor. It provides access to enantiomerically pure cis- and trans-1-amino-2-indanols, which are highly significant molecules. ajrconline.org These aminoindanols are widely used as chiral ligands in asymmetric catalysis for reactions like Diels-Alder cycloadditions and as chiral auxiliaries to control stereoselectivity in various transformations. mdpi.comajrconline.org The rigid indane skeleton makes these ligands particularly effective.

Biological Activity : While this compound itself is noted as a synthetic intermediate, its derivatives are often biologically active, with their efficacy being highly dependent on stereochemistry. lookchem.comresearchgate.net For instance, enantiomerically pure cis-1-amino-2-indanol, which can be synthesized from this compound, is a key component in several potent HIV protease inhibitors. ajrconline.org The specific three-dimensional arrangement of the amino and hydroxyl groups is crucial for binding to the enzyme's active site. The synthesis of indanyl nucleoside analogues as potential antiviral agents for Hepatitis C also starts from this compound, and the stereoisomeric form of the final compounds is expected to be a determinant of their therapeutic effect. nih.gov This underscores the principle that the specific stereochemistry established in an early intermediate like this compound is fundamental to the biological function of the target molecule.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of trans-2-Bromo-1-indanol often involves the use of N-bromosuccinimide (NBS) and water with indene (B144670). mdpi.com While effective, there is a growing demand for greener and more atom-economical approaches. Future research will likely focus on developing synthetic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources.

One promising area is the use of alternative brominating agents and reaction media. For instance, the use of aqueous hydrogen bromide (HBr) in dimethyl sulfoxide (B87167) (DMSO) has been explored for the bromination of olefins, offering a simpler and milder alternative to elemental bromine. uidaho.edu Further investigation into such systems could lead to more sustainable protocols for the synthesis of this compound. The principles of green chemistry, such as the use of visible light-mediated transformations, are also gaining traction. aablocks.com Exploring photocatalytic methods for the synthesis of this compound could significantly reduce the environmental impact. aablocks.com

Table 1: Comparison of Synthetic Routes for Halohydrins

| Method | Reagents | Advantages | Disadvantages |

| Traditional Method | Alkene, NBS, Water/THF | High yield | Use of halogenated reagents, potential for byproducts |

| HBr/DMSO Method | Alkene, HBr (aq), DMSO | Inexpensive, mild conditions | Requires heating, potential for side reactions |

| Photocatalysis | Alkene, Bromine source, Photocatalyst, Visible light | Sustainable, mild conditions | May require specific catalysts and equipment |

Exploration of New Catalytic Systems for Enantioselective Transformations

The chirality of this compound is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. Future research is directed towards the discovery and optimization of new catalytic systems that can achieve high enantioselectivity in the synthesis of this and related compounds.

Lipase-mediated kinetic resolution has been successfully employed to resolve racemic this compound, yielding enantiomerically enriched forms. researchgate.netajrconline.org However, this method is limited by a theoretical maximum yield of 50% for the desired enantiomer. A more efficient approach is asymmetric synthesis, where a chiral catalyst directs the formation of a specific enantiomer.

The use of chiral oxazaborolidine catalysts in the asymmetric borane (B79455) reduction of α-haloketones represents a significant advancement in this area. researchgate.net Further exploration of metal-based and organocatalytic systems could lead to even more efficient and selective methods for producing enantiopure this compound. The development of halohydrin dehalogenases, enzymes that can catalyze the formation and opening of epoxide rings with high stereoselectivity, also presents an exciting avenue for future research. researchgate.netresearchgate.netmdpi.com

Broader Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules. guidechem.com Its derivatives, particularly the corresponding aminoindanols, are important components of several therapeutic agents, including antiviral and cardiovascular drugs. ajrconline.org For example, enantiomerically pure cis-1-amino-2-indanol, which can be synthesized from this compound, is a crucial component of the HIV protease inhibitor Indinavir. ajrconline.org

Future research will likely focus on expanding the library of compounds derived from this compound to explore new therapeutic areas. Its rigid bicyclic structure provides a valuable scaffold for designing molecules that can interact with specific biological targets. The synthesis of novel indanyl nucleoside analogues for antiviral therapy is an active area of investigation. mdpi.com Furthermore, derivatives of this compound have been explored as kappa opioid receptor agonists for the treatment of pruritus (itching). google.com

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of this compound, advanced computational modeling can provide deep insights into reaction mechanisms, predict the stereochemical outcomes of catalytic reactions, and guide the design of new and more efficient synthetic routes.

Density functional theory (DFT) calculations, for instance, can be used to model the transition states of reactions involving this compound, helping to understand the factors that control regioselectivity and stereoselectivity. mdpi.com Such studies can accelerate the discovery of optimal reaction conditions and catalysts. Computational tools can also aid in predicting the biological activity of novel derivatives, streamlining the drug discovery process. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, efficiency, and scalability. aablocks.com The integration of these technologies into the synthesis of this compound and its derivatives is a promising area for future research.

Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. aablocks.com The electrochemical generation of bromine from hydrobromic acid in a flow reactor has been investigated as a safer and more sustainable approach to bromination reactions. lookchem.com This technology could be adapted for the synthesis of this compound. Automated synthesis platforms, such as robotic peptide synthesizers, can be adapted for the sequential synthesis of complex molecules, which could be beneficial for creating libraries of derivatives for drug screening. pressbooks.pub

Q & A

Basic: What are the most efficient synthetic routes for trans-2-Bromo-1-indanol, and what yields are typically achieved?

The two primary synthetic routes involve starting from indene or indanone derivatives. For example:

- Route 1 : Bromination of indene followed by stereoselective hydroxylation yields this compound with ~97% efficiency under optimized conditions.

- Route 2 : Reduction of 2-Bromo-1-indanone (CAS 1775-27-5) using chiral catalysts achieves ~88% yield but requires careful control of reaction parameters like temperature and solvent polarity .

Key factors affecting yield include reagent purity (e.g., >95.0% HLC-grade precursors) and stereochemical preservation during workup .

Advanced: How can researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies in yields (e.g., 97% vs. 88%) often arise from differences in:

- Catalytic systems : Chiral catalysts vs. non-stereoselective agents.

- Purification methods : Chromatography vs. recrystallization, which may discard enantiomerically impure fractions.

- Analytical validation : Ensure HPLC or NMR quantitation accounts for residual solvents or byproducts. Researchers should replicate protocols with strict adherence to reported conditions and validate purity via orthogonal methods (e.g., mass spectrometry coupled with chiral column HPLC) .